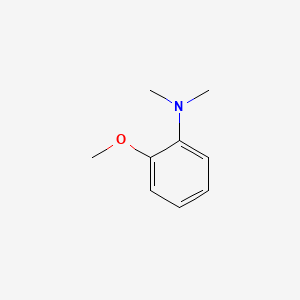

Benzenamine, 2-methoxy-N,N-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenamine, 2-methoxy-N,N-dimethyl-: is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.2056 g/mol . It is also known by other names such as Benzene, 1-methoxy-2-dimethylamino- and 2-Methoxy-N,N-dimethylaniline . This compound is characterized by the presence of a methoxy group (-OCH₃) and a dimethylamino group (-N(CH₃)₂) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-methoxy-N,N-dimethyl- typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the amino group.

Industrial Production Methods: Industrial production of Benzenamine, 2-methoxy-N,N-dimethyl- often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenamine, 2-methoxy-N,N-dimethyl- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nitric acid, sulfuric acid, elevated temperatures.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 2-methoxy-N,N-dimethyl- is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .

Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules and as a probe to study enzyme-catalyzed reactions.

Industry: In the industrial sector, Benzenamine, 2-methoxy-N,N-dimethyl- is used in the production of polymers, resins, and coatings. It is also employed as a stabilizer and additive in various chemical processes .

Mechanism of Action

The mechanism of action of Benzenamine, 2-methoxy-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethylamino groups enhance its binding affinity and selectivity towards specific targets. The compound can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Benzenamine, N,N-dimethyl-: Lacks the methoxy group, resulting in different chemical and biological properties.

Benzenamine, 2-methoxy-: Lacks the dimethylamino group, affecting its reactivity and applications.

Benzenamine, 4-methoxy-N,N-dimethyl-: The position of the methoxy group is different, leading to variations in its chemical behavior and uses.

Uniqueness: Benzenamine, 2-methoxy-N,N-dimethyl- is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various scientific and industrial applications .

Biological Activity

Benzenamine, 2-methoxy-N,N-dimethyl- (commonly referred to as 2-methoxy-N,N-dimethylaniline) is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H13NO

- CAS Number : 136536

- Molecular Weight : 165.21 g/mol

Biological Activities

Research indicates that 2-methoxy-N,N-dimethylaniline exhibits a range of biological activities, including:

- Neuroprotective Effects : Studies have shown that derivatives of methoxy-substituted anilines can enhance neuronal survival under conditions of oxidative stress. For instance, compounds similar to 2-methoxy-N,N-dimethylaniline have demonstrated significant neuroprotective effects against oxygen-glucose deprivation (OGD), suggesting their potential utility in treating ischemic stroke .

- Antibacterial Properties : Recent investigations into related compounds have revealed notable antibacterial activity against various pathogens. For example, certain derivatives exhibited inhibition zones comparable to standard antibiotics, indicating their potential as antimicrobial agents .

- Cytotoxicity Against Cancer Cells : Some studies have explored the cytotoxic effects of methoxy-substituted anilines on cancer cell lines. The IC50 values for these compounds were reported to be significantly lower than those for standard chemotherapeutics, suggesting enhanced selectivity and potency against cancer cells .

The mechanisms underlying the biological activities of 2-methoxy-N,N-dimethylaniline are multifaceted:

- Neuroprotection : The neuroprotective effects are attributed to the compound's ability to modulate oxidative stress markers and enhance neuronal survival pathways. Specifically, it has been observed that such compounds can increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and decrease malondialdehyde (MDA) levels, which are indicators of lipid peroxidation .

- Antibacterial Mechanism : The antibacterial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. This is similar to the action observed in other aromatic amines .

- Induction of Apoptosis in Cancer Cells : The cytotoxicity against cancer cells is believed to be linked to the induction of apoptosis through reactive oxygen species (ROS) generation and interference with tubulin polymerization, leading to cell cycle arrest and subsequent cell death .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Neuroprotection | Increased neuron survival >80% | |

| Antibacterial | Inhibition zones comparable to standards | |

| Cytotoxicity | IC50 values ranging from 5–19 mM |

Case Study Highlights

-

Neuroprotective Study :

- A series of methoxy-substituted anilines were tested for their neuroprotective effects in vitro using primary neuron cultures subjected to OGD.

- The most effective compound showed a survival rate improvement from 49% in control groups to over 80% at concentrations of 30 μM and higher.

-

Antibacterial Efficacy :

- Derivatives were tested against common pathogens such as E. coli and Klebsiella pneumoniae, showing significant inhibition compared to standard antibiotics.

- Specific derivatives exhibited minimum inhibitory concentration (MIC) values that suggest strong antibacterial potential.

-

Cytotoxicity Analysis :

- Compounds were screened against various cancer cell lines (e.g., MCF-7, A549), revealing IC50 values significantly lower than those for cisplatin, indicating a promising avenue for cancer treatment development.

Properties

CAS No. |

700-75-4 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-methoxy-N,N-dimethylaniline |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3 |

InChI Key |

XQFJDFIHJKPUEL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.